molecular formula C12H7BrN2O B8059716 4-(3-Bromophenoxy)nicotinonitrile

4-(3-Bromophenoxy)nicotinonitrile

Cat. No.: B8059716
M. Wt: 275.10 g/mol
InChI Key: ZXDKDFKYYZRPHN-UHFFFAOYSA-N
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Description

4-(3-Bromophenoxy)nicotinonitrile (C₁₂H₇BrN₂O, MW 275.11, CAS 2000898-46-2) is a substituted pyridine derivative featuring a bromophenoxy group at the 4-position of the nicotinonitrile scaffold. The compound is structurally characterized by a cyano group at the 3-position of the pyridine ring and a 3-bromophenoxy substituent at the 4-position . This halogenated aromatic substitution pattern is critical for modulating electronic and steric properties, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-(3-bromophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-10-2-1-3-11(6-10)16-12-4-5-15-8-9(12)7-14/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDKDFKYYZRPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen and Substituent Position Variations

Nicotinonitrile derivatives often vary in halogen type (Br, I, Cl) and substituent positions, leading to distinct physicochemical and pharmacological profiles:

Compound Molecular Formula Substituent Position/Halogen Key Properties/Activities References
4-(4-Bromophenoxy)nicotinonitrile C₁₂H₇BrN₂O 4-Bromo on phenoxy Higher crystallinity due to para-substitution
4-(3-Iodophenoxy)nicotinonitrile C₁₂H₇IN₂O 3-Iodo on phenoxy Enhanced steric bulk; potential radioimaging applications
6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile C₂₂H₁₉BrN₂O₂ 4-Bromo on phenyl, ethoxy groups Analgesic and anti-inflammatory activity (ED₅₀: 12.5 mg/kg)
2-Bromo-6-(2-methoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile C₂₀H₁₅BrN₂O Bromo at pyridine 2-position MNK1 kinase inhibition (IC₅₀: 0.8 µM)

Key Observations :

  • Halogen Effects: Bromine provides moderate electron-withdrawing effects and enhances binding to hydrophobic pockets in enzymes.
  • Positional Isomerism: Para-substituted bromophenoxy derivatives (e.g., 4-(4-Bromophenoxy)) exhibit higher symmetry and crystallinity compared to meta-substituted analogs like 4-(3-Bromophenoxy)nicotinonitrile, impacting solubility and synthesis yields .

Pharmacological Activity Comparison

Nicotinonitrile derivatives exhibit diverse biological activities depending on substituents:

Compound Activity Mechanism/Application References
This compound Not explicitly reported Structural analog to cytotoxic derivatives
6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile Analgesic/anti-inflammatory COX-2 inhibition (molecular docking)
2-Chloro-4-(4-chloro-phenyl)-6-(naphthalen-1-yl)nicotinonitrile Antiproliferative (IC₅₀: 8.7 µM) Targets tubulin polymerization
2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxyphenyl)nicotinonitrile Kinase inhibition (predicted) Structural similarity to MNK1 inhibitors

Key Observations :

  • Anticancer Potential: Chloro and naphthyl substituents (e.g., in 2-chloro-4-(4-chloro-phenyl)-6-(naphthalen-1-yl)nicotinonitrile) improve cytotoxicity, suggesting that this compound could be optimized with bulkier substituents .

Key Observations :

  • Chalcone Precursors: Cyclization with malononitrile is a common route for nicotinonitriles with aryl substituents, applicable to this compound .

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